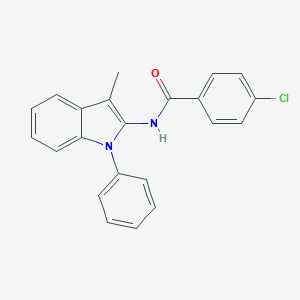
Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an indole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Wirkmechanismus
Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- exerts its effects by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- leads to the accumulation of acetylated histones, which results in the activation of genes that are involved in various cellular processes.
Biochemische Und Physiologische Effekte
Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been found to inhibit the proliferation and migration of cancer cells by downregulating the expression of various oncogenes. Additionally, it has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been found to exhibit potent anticancer and anti-inflammatory effects, making it a potential candidate for drug development. However, one of the limitations of using Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)-. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to evaluate its toxicity and pharmacokinetics to determine its potential for clinical use.
Synthesemethoden
The synthesis of Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- has been achieved using different methods. One of the methods involves the reaction between 4-chloro-1H-indole-2-carboxylic acid and 3-methylbenzoyl chloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The product is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- has been studied for its potential applications in various scientific fields. It has been found to exhibit anticancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been studied for its potential application as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
138349-55-0 |
|---|---|
Produktname |
Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- |
Molekularformel |
C22H17ClN2O |
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
4-chloro-N-(3-methyl-1-phenylindol-2-yl)benzamide |
InChI |
InChI=1S/C22H17ClN2O/c1-15-19-9-5-6-10-20(19)25(18-7-3-2-4-8-18)21(15)24-22(26)16-11-13-17(23)14-12-16/h2-14H,1H3,(H,24,26) |
InChI-Schlüssel |
AULWBXLMKGMBPQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Andere CAS-Nummern |
138349-55-0 |
Synonyme |
4-chloro-N-(3-methyl-1-phenyl-indol-2-yl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



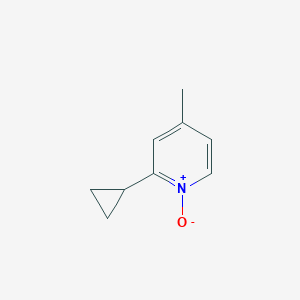
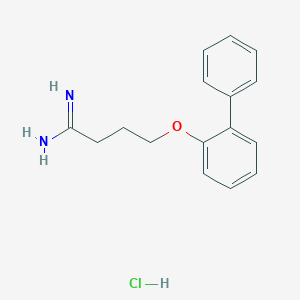
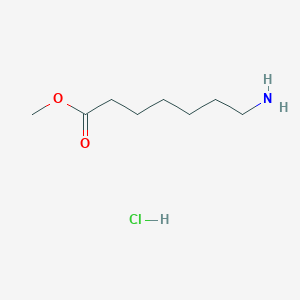


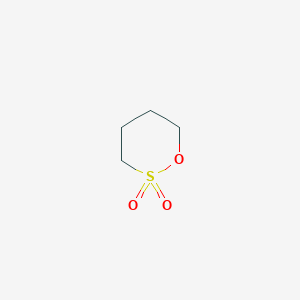
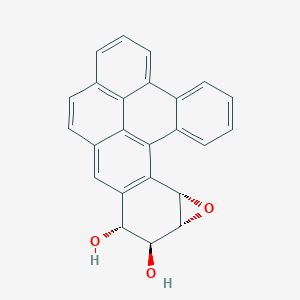
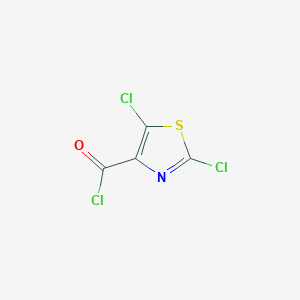
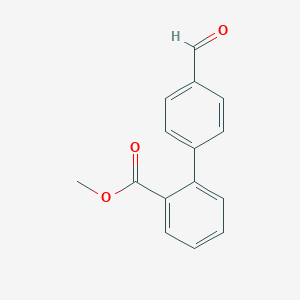
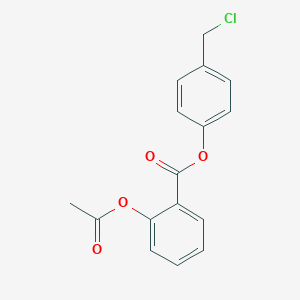
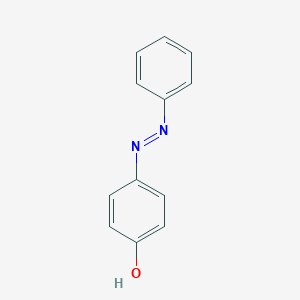
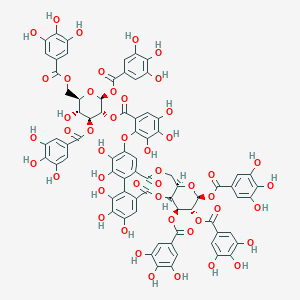
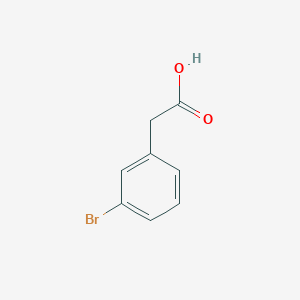
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)